molecular formula C23H50O2Si B1582661 Methyloctadecyldiethoxysilane CAS No. 67859-75-0

Methyloctadecyldiethoxysilane

Cat. No. B1582661
CAS RN: 67859-75-0
M. Wt: 386.7 g/mol
InChI Key: DJVQMRRXRRBRIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and catalysts .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography might be used .

Scientific Research Applications

Nanocomposite Materials

Methyloctadecyldiethoxysilane, as a silane coupling agent, significantly influences the properties of nanocomposites. In a study by Huang, Zheng, Jiang, and Yin (2010), a related compound, (3-Glycidoxypropyl)methyldiethoxysilane, was used for the surface treatment of silica nanoparticles in epoxy composites. This treatment enhanced the dispersion of nanoparticles and improved the electrical properties of the composites, including increased volume resistivity and dielectric strength, and reduced dielectric loss, demonstrating the potential of such silanes in nanotechnology applications (Huang, Zheng, Jiang, & Yin, 2010).

Biomedical Applications

The application of Methyloctadecyldiethoxysilane in the biomedical field, though not directly studied, can be inferred from related research. For instance, Methylene Blue (MB), with its unique physicochemical properties, has been utilized in various medical and biological areas, including treatments and diagnostics. This demonstrates the potential of compounds with specific physicochemical characteristics, like Methyloctadecyldiethoxysilane, in diverse biomedical applications (Oz, Lorke, Hasan, & Petroianu, 2011).

Environmental and Analytical Chemistry

A related compound, Methyl phenyl bis-methoxydiethoxysilane, was studied for its use as an additive in lithium-ion batteries, enhancing the electrochemical properties and reducing flammability. This indicates the potential of Methyloctadecyldiethoxysilane in improving the safety and performance of energy storage devices (Li et al., 2011).

Membrane Technology

Methyloctadecyldiethoxysilane could potentially enhance membrane technology. In a study by Hendren, Brant, and Wiesner (2009), perfluorodecyltriethoxysilane, a similar compound, was used to modify ceramic membranes for direct contact membrane distillation. This modification significantly increased the hydrophobicity of the membranes, demonstrating the effectiveness of silanes in membrane surface treatments (Hendren, Brant, & Wiesner, 2009).

Sol-Gel Processes

In sol-gel processes, silane compounds like Methyloctadecyldiethoxysilane can play a crucial role. Wu, Jiang, Xiang, and You (2006) investigated the reactivity and release of acid-base indicators in silica and hybrid silica gels, utilizing different organosilanes. Their findings indicate the potential of silanes in controlling the properties and functionalities of sol-gel derived materials (Wu, Jiang, Xiang, & You, 2006).

Safety And Hazards

This involves understanding the risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

diethoxy-methyl-octadecylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H50O2Si/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(4,24-6-2)25-7-3/h5-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVQMRRXRRBRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H50O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867634
Record name Diethoxymethyloctadecylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyloctadecyldiethoxysilane

CAS RN

67859-75-0
Record name Diethoxymethyloctadecylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67859-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, diethoxymethyloctadecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067859750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, diethoxymethyloctadecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethoxymethyloctadecylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethoxymethyloctadecylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AB Bose - 2000 - search.proquest.com
A variety of physicochemical techniques such as Fourier transform infrared spectroscopy (FTIR), high resolution thermogravimetric analysis (TGA), nuclear magnetic resonance (NMR), …
Number of citations: 1 search.proquest.com
PF Seke Etet, MA Hamza, A El-Tahir… - Evidence-Based …, 2022 - hindawi.com
Scope. The neuroprotective properties of the antidiabetic plant Garcinia kola have been reported. Here, we performed a motor sign prevention-guided fractionation of G. kola extract in …
Number of citations: 2 www.hindawi.com
MR Schilling, F Preusser, G Gutnikov - Journal of thermal analysis, 1992 - Springer
… chromatographic interferents from the Silica, the product was treated three times with dilute HCI and methanol, then dried at 70~ A final treatment with methyloctadecyldiethoxysilane …
Number of citations: 8 link.springer.com

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